An In-depth Technical Guide to 3-Bromo-5-hydroxybenzonitrile
An In-depth Technical Guide to 3-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxybenzonitrile, including its chemical and physical properties, a putative synthesis protocol, and an exploration of the potential biological activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Chemical Information
3-Bromo-5-hydroxybenzonitrile is a substituted aromatic compound with the CAS number 770718-92-8 .[1][2][3][4] Its structure features a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 3, 5, and 1, respectively.
Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Bromo-5-hydroxybenzonitrile is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 770718-92-8 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| InChI | InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | [1] |
| InChI Key | CFHJXQLPUIYWNM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C=C1O)Br)C#N | [1] |
Synthesis Protocol
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3-Bromo-5-hydroxybenzonitrile.
Detailed Experimental Methodology (Putative)
Step 1: Bromination of 5-Hydroxybenzonitrile
This step is adapted from a similar synthesis of a brominated hydroxybenzonitrile derivative.[7][8]
-
Reaction Setup: To a solution of 5-hydroxybenzonitrile in a suitable solvent such as dichloromethane (CH₂Cl₂), add a catalytic amount of iodine (I₂).
-
Reagent Addition: Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the reaction mixture at a controlled temperature, potentially between -5°C and 10°C, to manage the exothermic reaction and selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Recrystallization: The crude 3-Bromo-5-hydroxybenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Column Chromatography: Alternatively, if impurities are not easily removed by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system.
Potential Biological Activity and Signaling Pathways (Based on a Structurally Related Compound)
Direct experimental data on the biological activity of 3-Bromo-5-hydroxybenzonitrile is not currently prevalent in scientific literature. However, extensive research has been conducted on the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , which is also a brominated phenolic compound isolated from marine red algae.[9][10][11][12] The findings for BDB suggest potential areas of investigation for 3-Bromo-5-hydroxybenzonitrile due to the shared structural motifs.
Antioxidant and Cytoprotective Effects via the Nrf2/HO-1 Pathway
Studies on BDB have demonstrated its ability to protect cells from oxidative damage through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[13]
Experimental Protocol: Western Blot Analysis for Nrf2 and HO-1 Activation (as performed for BDB) [13]
-
Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are cultured and treated with various concentrations of the test compound for a specified period.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of Nrf2 and HO-1.
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Nrf2/HO-1 signaling pathway activated by BDB.
Anti-inflammatory Effects via Modulation of NF-κB and MAPK Signaling Pathways
BDB has also been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli.[9][10][11]
Experimental Protocol: Analysis of NF-κB and MAPK Pathways (as performed for BDB) [9]
-
Cell Stimulation: Macrophages (e.g., RAW 264.7) or keratinocytes are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α/IFN-γ in the presence or absence of the test compound.
-
Protein Analysis: Whole-cell lysates are analyzed by Western blotting for the phosphorylation status of key pathway proteins, including IκBα, NF-κB p65, ERK, p38, and JNK.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using ELISA.
Caption: Inhibition of NF-κB and MAPK pathways by BDB.
Role in Drug Development
Benzonitrile derivatives are important structural motifs in medicinal chemistry.[14] The presence of a bromine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex molecules with potential therapeutic applications.[15] While 3-Bromo-5-hydroxybenzonitrile itself has no widely reported direct application in drug development, it serves as a valuable building block for creating libraries of novel compounds for screening. The biological activities of the related compound BDB suggest that derivatives of 3-Bromo-5-hydroxybenzonitrile could be explored for their potential as antioxidant and anti-inflammatory agents.
Safety and Handling
3-Bromo-5-hydroxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-hydroxybenzonitrile is a readily accessible chemical intermediate with potential for use in the synthesis of more complex molecules. While its own biological profile is not extensively studied, the significant antioxidant and anti-inflammatory activities of the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, highlight a promising avenue for future research and drug discovery efforts centered on derivatives of 3-Bromo-5-hydroxybenzonitrile. This guide provides a foundational resource for scientists interested in exploring the chemistry and potential applications of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 770718-92-8 Cas No. | 3-bromo-5-hydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]
- 3. 3-Bromo-5-hydroxybenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. rndmate.com [rndmate.com]
- 5. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 13. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
